molecular formula C11H9NO3 B181391 Methyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 101341-45-1

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No. B181391
M. Wt: 203.19 g/mol
InChI Key: JLWWAGHOXGSRRT-UHFFFAOYSA-N
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Description

“Methyl 3-(4-cyanophenyl)-3-oxopropanoate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that it may have similarities with other compounds that contain a cyanophenyl group12.



Synthesis Analysis

The synthesis of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” is not well-documented in the literature. However, a related compound, “Methyl (4-cyanophenyl)acetate”, has been synthesized from Methanol and 4-CYANOPHENYLACETIC ACID1.



Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” is not explicitly mentioned in the literature. However, the molecular formula of a similar compound, “Methyl 3-(4-cyanophenyl)acrylate”, is C11H9NO22.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 3-(4-cyanophenyl)-3-oxopropanoate”. However, pyrazole derivatives, which may be structurally similar, have been studied for their antimicrobial activities against various pathogenic bacteria and fungal strains3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” are not well-documented. However, a similar compound, “Methyl 3-(4-cyanophenyl)acrylate”, has a molecular weight of 187.19 g/mol and a density of 1.15±0.1 g/cm32.


Scientific Research Applications

Synthesis and Antiproliferative Activity

"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" is utilized in the synthesis of new compounds with potential antiproliferative activities. For instance, derivatives synthesized from this compound have been investigated for their cytotoxic properties, particularly targeting DNA gyrase-ATPase activity, indicating potential for cancer therapy applications (L. Yurttaş, A. Evren, Y. Özkay, 2022).

Liquid-Crystalline Properties

Research has demonstrated that derivatives of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" can form liquid-crystalline structures, which are crucial for the development of new materials with specific mesomorphic properties. These properties are particularly relevant for applications in displays and optical devices (K. Kreß, Martin Kaller, Kirill V. Axenov, Stefan Tussetschläger, S. Laschat, 2012).

Heterocyclic Compound Synthesis

The chemical has been utilized in the synthesis of heterocyclic compounds having a cyclopropyl substituent. These reactions open pathways for creating diverse molecular architectures that are significant in pharmaceutical and agrochemical research (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).

Wolff Rearrangement

It plays a role in the Wolff rearrangement reactions, facilitating the generation of ketenes that are intermediates in the synthesis of various organic compounds. This process is crucial for constructing complex molecules with application in medicinal chemistry (N. V. Rostovskii, M. Novikov, A. Khlebnikov, D. Yufit, 2017).

Material Science and Nanotechnology

In material science, derivatives of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" have been explored for their potential in creating high-performance polymers and nanodrugs designed for cancer therapy, demonstrating the compound's versatility in contributing to advancements in nanotechnology and biomedicine (Zi-Long Wang, Xian-yuan Liu, Yue Han, Ying Guo, Heng Zhou, Jun Wang, Wen‐bin Liu, T. Zhao, 2020); (Yasemin Budama-Kilinc, S. Kecel-Gunduz, Burak Ozdemir, Bilge Bicak, Gizem Akman, Busra Arvas, F. Aydogan, C. Yolacan, 2020).

Safety And Hazards

The safety and hazards associated with “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” are not well-documented. However, a similar compound, “Methyl 3-(4-cyanophenyl)acrylate”, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.


properties

IUPAC Name

methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWWAGHOXGSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374101
Record name methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

CAS RN

101341-45-1
Record name methyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101341-45-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dimethyl carbonate (126 g, 1.4 moles) was added dropwise to a slurry of NaH (50% in mineral oil, 13.44 g, 0.28 mole) slurried in 280 ml of dry dioxane. The reaction mixture was warmed to 80°-85° and p-cyanoacetophenone (40.7 g, 0.28 mole) in 140 ml dioxane added dropwise (at about 3/4 addition, mechanical loss due to foaming occurred; such losses are avoided by slower addition, e.g., over 1 hour). After addition was complete, heating at 80° was continued for 2 hours and crude product recovered by hot filtration. The cake was distributed between dilute CH3CO2H and ether. The ether layer was separated; washed in sequence with H2O, saturated NaHCO3, H2O and brine; dried; and stripped to yield title product: 39 g, (68.6%); m.p. 93°-98°; tlc (4:1 toluene:ethyl acetate) Rf 0.58. Recrystallization of 0.5 g from 2-propanol gave 0.403 g; m.p. 96°-99°.
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
13.44 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three

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